(1S,2S)-2-PCCA(hydrochloride)
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Overview
Description
(1S,2S)-2-PCCA(hydrochloride) is a synthetic compound derived from cyclopropane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-PCCA(hydrochloride) involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of (1S,2S)-2-PCCA(hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-PCCA(hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation, as well as various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
(1S,2S)-2-PCCA(hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2S)-2-PCCA(hydrochloride) involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S)-2-PCCA(hydrochloride) include:
- (1S,2S)-(+)-Pseudoephedrine
- (1R,2S)-(-)-Ephedrine
- (1R,2S)-(-)-N-Methylephedrine
Uniqueness
What sets (1S,2S)-2-PCCA(hydrochloride) apart from these similar compounds is its unique structural properties and specific applications in various scientific fields. Its conformational rigidity and ability to act as a chiral auxiliary make it particularly valuable in asymmetric synthesis and other specialized chemical processes .
Properties
Molecular Formula |
C30H39Cl2N3O |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26-,27-,28+;;/m0../s1 |
InChI Key |
ZRMICUFWAJDIQJ-WGEINMNRSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4.Cl.Cl |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl |
Origin of Product |
United States |
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